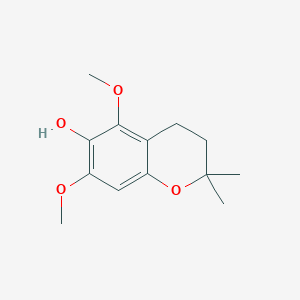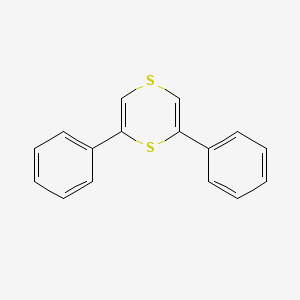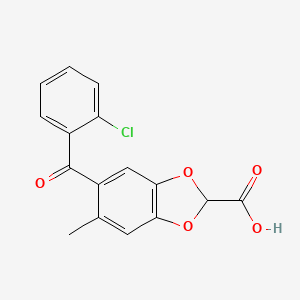
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol is a chiral compound with significant interest in various fields of chemistry and industry. Its unique structure, featuring a bromine atom and a hydroxyl group on a tetrahydrotetraphen backbone, makes it a valuable compound for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol typically involves the bromination of a suitable precursor, followed by the introduction of the hydroxyl group. One common method involves the bromination of 1,2,3,4-tetrahydrotetraphen using bromine in the presence of a catalyst, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrolysis processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydrotetraphen-1-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1,2,3,4-tetrahydrotetraphen-1-ol.
Substitution: Formation of substituted tetrahydrotetraphen derivatives.
Wissenschaftliche Forschungsanwendungen
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-2-ol: Similar structure but with the hydroxyl group on the second carbon.
(1r,2r)-2-Chloro-1,2,3,4-tetrahydrotetraphen-1-ol: Chlorine atom instead of bromine.
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-thiol: Thiol group instead of hydroxyl.
Uniqueness
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups
Eigenschaften
CAS-Nummer |
91422-97-8 |
|---|---|
Molekularformel |
C18H15BrO |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
(1R,2R)-2-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-1-ol |
InChI |
InChI=1S/C18H15BrO/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-6,9-10,16,18,20H,7-8H2/t16-,18+/m1/s1 |
InChI-Schlüssel |
ZEORQQOXSYTPAN-AEFFLSMTSA-N |
Isomerische SMILES |
C1CC2=C([C@H]([C@@H]1Br)O)C3=CC4=CC=CC=C4C=C3C=C2 |
Kanonische SMILES |
C1CC2=C(C(C1Br)O)C3=CC4=CC=CC=C4C=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)



![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)


![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)



![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
